(2E)-3-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid
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Overview
Description
(2E)-3-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid: is an organic compound that features a fluoro-substituted phenyl ring and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and tetramethyl-1,3,2-dioxaborolane.
Formation of Boronic Ester: The 4-fluorobenzaldehyde undergoes a reaction with tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate to form the boronic ester intermediate.
Coupling Reaction: The boronic ester intermediate is then subjected to a coupling reaction with an appropriate alkyne or alkene under palladium-catalyzed conditions to form the desired this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-enoic acid moiety, leading to the formation of saturated derivatives.
Substitution: The fluoro-substituted phenyl ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used in substitution reactions.
Major Products Formed:
Oxidation: Boronic acids and other oxidized derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: The boronic ester group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid largely depends on its application. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its fluoro-substituted phenyl ring and boronic ester group, leading to various biochemical effects.
Comparison with Similar Compounds
Phenylboronic Acid: Similar to (2E)-3-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid, phenylboronic acid contains a boronic acid group but lacks the fluoro-substituted phenyl ring and the prop-2-enoic acid moiety.
4-Fluorophenylboronic Acid: This compound is similar in that it contains both a fluoro-substituted phenyl ring and a boronic acid group, but it does not have the prop-2-enoic acid moiety.
Uniqueness: The uniqueness of this compound lies in its combination of a fluoro-substituted phenyl ring, a boronic ester group, and a prop-2-enoic acid moiety
Properties
IUPAC Name |
(E)-3-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BFO4/c1-14(2)15(3,4)21-16(20-14)12-9-11(17)7-5-10(12)6-8-13(18)19/h5-9H,1-4H3,(H,18,19)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDBXUIHKLGXNP-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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